2,4-Difluoro-1H-imidazole-5-carboxamide
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Overview
Description
2,4-Difluoro-1H-imidazole-5-carboxamide is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-1H-imidazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of imidazole-5-carboxamide derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2,4-Difluoro-1H-imidazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
Comparison with Similar Compounds
- 2,4-Dichloro-1H-imidazole-5-carboxamide
- 2,4-Dibromo-1H-imidazole-5-carboxamide
- 2,4-Diiodo-1H-imidazole-5-carboxamide
Comparison: 2,4-Difluoro-1H-imidazole-5-carboxamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound exhibits higher stability, increased lipophilicity, and enhanced binding affinity to molecular targets .
Properties
Molecular Formula |
C4H3F2N3O |
---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
2,5-difluoro-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C4H3F2N3O/c5-2-1(3(7)10)8-4(6)9-2/h(H2,7,10)(H,8,9) |
InChI Key |
CXZCOONXYBZUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=N1)F)F)C(=O)N |
Origin of Product |
United States |
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